molecular formula C15H17N5O B11214828 N-(2-methoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-methoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11214828
M. Wt: 283.33 g/mol
InChI Key: ISZYQVJDTIGYPC-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings.

Preparation Methods

The synthesis of N-(2-methoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine derivatives to form the pyrazolo[3,4-d]pyrimidine core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

N-(2-methoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-methoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders, due to its ability to modulate specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation in inflammatory diseases.

Comparison with Similar Compounds

N-(2-methoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents, leading to variations in biological activity and specificity.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have the same core structure but differ in the functional groups attached to the core, resulting in diverse biological activities and applications.

The uniqueness of This compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H17N5O/c1-11-3-5-12(6-4-11)20-15-13(9-19-20)14(17-10-18-15)16-7-8-21-2/h3-6,9-10H,7-8H2,1-2H3,(H,16,17,18)

InChI Key

ISZYQVJDTIGYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCOC

Origin of Product

United States

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